

Application Note: Synthesis of Semaglutide Side Chain Using Fmoc-NH-PEG2-CH2CH2COOH

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Compound of Interest

Compound Name: Fmoc-NH-PEG2-CH2CH2COOH

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the solid-phase synthesis of the acylated side chain of semaglutide, a potent glucagon-like peptide-1 (GLP-1) receptor agonist. The protocol focuses on the crucial step of incorporating the hydrophilic spacer using **Fmoc-NH-PEG2-CH2CH2COOH**.

Introduction

Semaglutide is a therapeutic peptide with high homology to human GLP-1, used in the management of type 2 diabetes and obesity.^{[1][2][3]} Its extended half-life and enhanced therapeutic profile are attributed to key structural modifications, most notably the acylation of the lysine residue at position 26 (Lys26).^{[4][5][6]} This modification involves the attachment of a C18 fatty di-acid via a hydrophilic linker, which facilitates binding to serum albumin, thereby reducing renal clearance.^{[4][6][7]}

The linker is composed of two units of 8-amino-3,6-dioxaoctanoic acid (AEEA), which provides spacing and improves solubility.^[5] **Fmoc-NH-PEG2-CH2CH2COOH** (also known as Fmoc-AEEA-OH) is a critical building block for introducing the first of these AEEA units onto the Lys26 side chain during Solid-Phase Peptide Synthesis (SPPS).^{[8][9]} Its Fmoc-protected amine allows for subsequent elongation of the linker, while the terminal carboxylic acid enables efficient coupling to the lysine side chain's free amine.^{[8][10]}

This application note details the workflow and a step-by-step protocol for the selective acylation of the on-resin peptide at Lys26 using this key PEGylated linker.

Synthesis Workflow

The overall strategy involves the synthesis of the peptide backbone on a solid support, followed by selective deprotection of the Lys26 side chain, and subsequent stepwise assembly of the linker and fatty acid moiety before final cleavage from the resin.



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Caption: Workflow for Semaglutide Synthesis via Lys26 Acylation.

Chemical Reaction

The core reaction involves the activation of the carboxylic acid on **Fmoc-NH-PEG2-CH2CH2COOH** and its subsequent coupling to the deprotected ϵ -amino group of the Lys26 residue on the resin-bound peptide.

Caption: Amide coupling of the PEG linker to the Lysine side chain.

Experimental Protocol

This protocol assumes the synthesis is performed on a 0.1 mmol scale starting from a pre-loaded Wang resin. The peptide backbone has been synthesized up to the Lys26 position, incorporating an orthogonally protected lysine, such as Fmoc-Lys(Alloc)-OH.

4.1 Materials and Reagents

Reagent	Supplier	Purity	Notes
Peptide-Resin (with Lys(Alloc))	-	-	Pre-synthesized on solid support
Fmoc-NH-PEG2-CH ₂ CH ₂ COOH	e.g., BroadPharm, Biopharma PEG	>95%	CAS: 166108-71-0[8][10][11][12]
Tetrakis(triphenylphosphine)palladium(0)	Sigma-Aldrich	99%	For Alloc deprotection
Phenylsilane	Sigma-Aldrich	97%	Scavenger for deprotection
Dichloromethane (DCM), peptide grade	Fisher Scientific	>99.8%	Anhydrous
N,N-Dimethylformamide (DMF), peptide grade	Fisher Scientific	>99.8%	Anhydrous
HATU	Chem-Impex	>98%	Coupling agent
N,N-Diisopropylethylamine (DIPEA)	Sigma-Aldrich	>99.5%	Base
Piperidine	Sigma-Aldrich	99.5%	For Fmoc deprotection

4.2 Protocol Steps

Step 1: Selective Deprotection of Lys26(Alloc) Side Chain

- Swell the resin-bound peptide in anhydrous DCM for 30 minutes.
- Drain the DCM.
- Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (0.25 eq) and Phenylsilane (25 eq) in 5 mL of anhydrous DCM.

- Add the solution to the resin and gently agitate under an inert atmosphere (e.g., Nitrogen or Argon) for 2 hours at room temperature.
- Drain the reaction vessel and wash the resin thoroughly with DCM (3x), 0.5% DIPEA in DMF (3x), 0.5% Sodium diethyldithiocarbamate in DMF (3x), and finally DMF (5x) to ensure complete removal of the catalyst and byproducts.

Step 2: Coupling of **Fmoc-NH-PEG2-CH2CH2COOH**

- In a separate vial, dissolve **Fmoc-NH-PEG2-CH2CH2COOH** (3 eq, 0.3 mmol, 115.6 mg) and HATU (2.9 eq, 0.29 mmol, 110.3 mg) in 3 mL of DMF.
- Add DIPEA (6 eq, 0.6 mmol, 105 µL) to the solution and vortex for 1 minute to pre-activate.
- Drain the DMF from the washed resin.
- Add the pre-activated linker solution to the resin.
- Agitate the reaction mixture for 2-4 hours at room temperature.
- Perform a Kaiser test to confirm the completion of the coupling (absence of free primary amines). If the test is positive, extend the coupling time.
- Once the reaction is complete, drain the solution and wash the resin with DMF (5x) and DCM (3x).

Step 3: Subsequent Fmoc-Deprotection and Side Chain Elongation

- To remove the Fmoc group from the newly attached linker, add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for another 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
- The resin now has a free amine at the end of the first PEG spacer, ready for the coupling of the next component in the semaglutide side chain (e.g., Fmoc-Glu(OtBu)-OH).

Quantitative Data Summary

The following table provides representative quantities and expected outcomes for the key coupling step described in this protocol.

Parameter	Value	Unit	Notes
Resin Substitution	0.5	mmol/g	Example starting load; adjust reagent amounts accordingly.
Scale	0.1	mmol	
Fmoc-NH-PEG2-CH ₂ CH ₂ COOH	3.0	eq	Molar equivalents relative to resin loading.
HATU	2.9	eq	Molar equivalents relative to resin loading.
DIPEA	6.0	eq	Molar equivalents relative to resin loading.
Reaction Time	2 - 4	hours	Monitor with Kaiser test for completion.
Expected Coupling Efficiency	>99.0	%	As determined by HPLC analysis of a cleaved test sample. [9]
Expected Purity (Crude Peptide)	>75	%	Purity of the final full-length peptide after cleavage.

Conclusion

The use of **Fmoc-NH-PEG2-CH₂CH₂COOH** is an efficient and reliable method for initiating the construction of the hydrophilic spacer on the Lys26 side chain in the solid-phase synthesis of semaglutide.[9] The protocol described herein, utilizing an orthogonal Alloc protecting group for the lysine side chain and standard HATU-mediated coupling, provides high coupling efficiency. This crucial step is fundamental to producing the final acylated peptide with the desired pharmacokinetic properties. Careful execution of the deprotection and coupling steps is essential for maximizing the yield and purity of the final product.

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